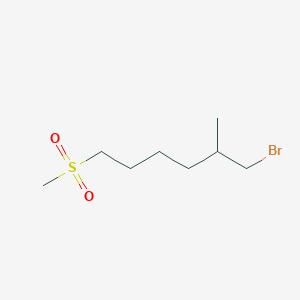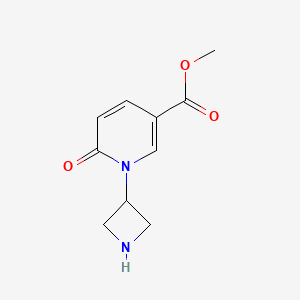
4-Bromo-3-acetamidobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-acetamidobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by a bromine atom at the 4th position and an acetamido group at the 3rd position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-acetamidobenzoic acid typically involves the bromination of 3-acetamidobenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-acetamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed:
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-3-acetamidobenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-acetamidobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetamido group can form hydrogen bonds with biological targets, while the bromine atom may participate in halogen bonding, enhancing its binding affinity.
Comparación Con Compuestos Similares
4-Acetamidobenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-acetamidobenzoic acid: Positional isomer with different reactivity and properties.
4-Bromo-3-nitrobenzoic acid: Contains a nitro group instead of an acetamido group, leading to different chemical behavior.
Uniqueness: 4-Bromo-3-acetamidobenzoic acid is unique due to the presence of both the bromine atom and the acetamido group, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H8BrNO3 |
|---|---|
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
3-acetamido-4-bromobenzoic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
YHNITJKJXFJVIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



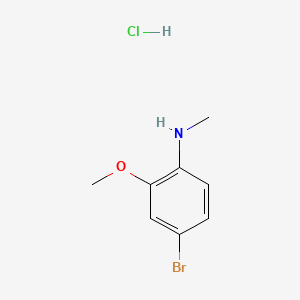


![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)
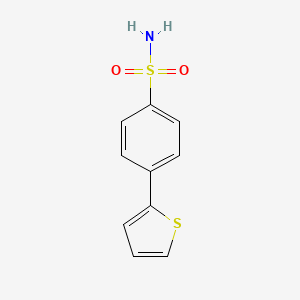

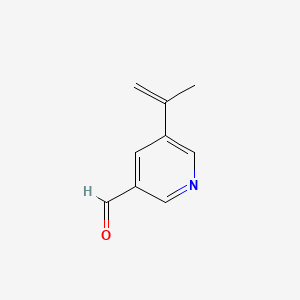
![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)

